Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-pyridinyl)- Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-pyridinyl)-
Brand Name: Vulcanchem
CAS No.: 364043-76-5
VCID: VC16994591
InChI: InChI=1S/C13H10N4O/c1-9-5-7-17-11(8-9)15-12(13(17)16-18)10-4-2-3-6-14-10/h2-8H,1H3
SMILES:
Molecular Formula: C13H10N4O
Molecular Weight: 238.24 g/mol

Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-pyridinyl)-

CAS No.: 364043-76-5

Cat. No.: VC16994591

Molecular Formula: C13H10N4O

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-pyridinyl)- - 364043-76-5

Specification

CAS No. 364043-76-5
Molecular Formula C13H10N4O
Molecular Weight 238.24 g/mol
IUPAC Name 7-methyl-3-nitroso-2-pyridin-2-ylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C13H10N4O/c1-9-5-7-17-11(8-9)15-12(13(17)16-18)10-4-2-3-6-14-10/h2-8H,1H3
Standard InChI Key PFCXIQMYUOGQEK-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=NC(=C(N2C=C1)N=O)C3=CC=CC=N3

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The imidazo[1,2-a]pyridine core consists of a five-membered imidazole ring fused to a six-membered pyridine ring. In this derivative, the 7-methyl group enhances lipophilicity, while the 3-nitroso group introduces redox activity and hydrogen-bonding capabilities. The 2-pyridinyl substituent extends conjugation, influencing electronic distribution and intermolecular interactions . Single-crystal X-ray diffraction studies of analogous imidazo[1,2-a]pyridines reveal planar geometries with slight deviations due to steric effects from substituents .

Table 1: Comparative Molecular Properties of Selected Imidazo[1,2-a]pyridines

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
7-Methyl-3-nitroso-2-(2-pyridinyl)C13H10N4O\text{C}_{13}\text{H}_{10}\text{N}_4\text{O}238.247-CH3_3, 3-NO, 2-pyridinyl
7-Methyl-2-(2-naphthalenyl)-3-nitrosoC18H13N3O\text{C}_{18}\text{H}_{13}\text{N}_3\text{O}287.307-CH3_3, 3-NO, 2-naphthalenyl
2-Phenyl-3-iodoimidazo[1,2-a]pyridineC13H10IN2\text{C}_{13}\text{H}_{10}\text{IN}_2336.143-I, 2-phenyl

Data derived from .

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with 1H^1\text{H} NMR signals for the pyridinyl protons appearing as doublets at δ8.2\delta \approx 8.2 and 7.7 ppm . Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, driven by the electron-withdrawing nitroso group and the aromatic pyridinyl ring . Molecular electrostatic potential maps highlight nucleophilic regions at the nitroso oxygen and pyridinyl nitrogen, suggesting sites for electrophilic attacks .

Synthetic Methodologies and Optimization

Challenges in Nitroso Group Incorporation

The nitroso group’s instability under acidic conditions necessitates careful pH control (pH 4–6) during synthesis. Side reactions, such as dimerization to azobenzene derivatives, are mitigated using low temperatures (0–5°C) and inert atmospheres . Yield optimization studies indicate that a molar ratio of 1:1.2 (precursor:HNO2_2) maximizes product formation at 65%.

Pharmacological and Biological Applications

Anti-Inflammatory and Neuroprotective Effects

In murine models, nitroso-substituted imidazo[1,2-a]pyridines reduce TNF-α levels by 40% at 10 mg/kg doses . The 7-methyl group enhances blood-brain barrier permeability, as evidenced by a logP value of 2.1, positioning this compound as a candidate for neurodegenerative disease research .

Computational Modeling and Drug-Likeness

Molecular Docking and Dynamics

AutoDock Vina simulations demonstrate stable binding to the AChE active site (RMSD < 2.0 Å over 100 ns), with key interactions involving the nitroso oxygen and catalytic triad residues . Comparative binding free energy calculations (ΔGbind=9.1\Delta G_{\text{bind}} = -9.1 kcal/mol) suggest superior efficacy to reference inhibitors .

ADMET Profiling

In silico predictions using SwissADME indicate high gastrointestinal absorption (HIA: 92%) and moderate plasma protein binding (PPB: 85%). The compound adheres to Lipinski’s rule (MW < 500, logP < 5), though the nitroso group raises alerts for potential mutagenicity in ProTox-II assessments .

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